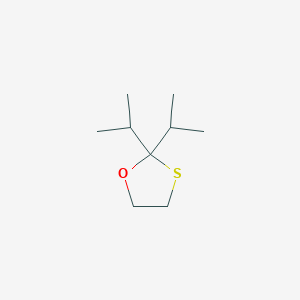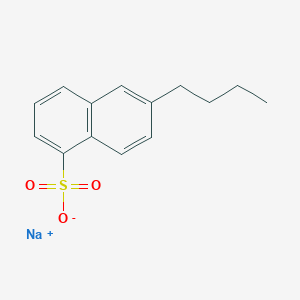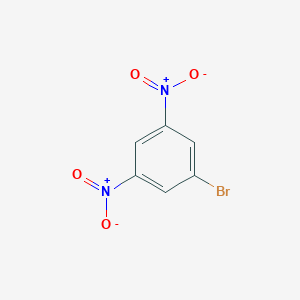
4,5-Dimethylnonane
Vue d'ensemble
Description
4,5-Dimethylnonane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C₁₁H₂₄. This compound is characterized by the presence of two methyl groups attached to the fourth and fifth carbon atoms of a nonane chain. It is a colorless liquid at room temperature and is primarily used in organic synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethylnonane can be achieved through a multi-step reaction pathway. One common method involves the following steps :
Grignard Addition: The process begins with the Grignard addition of 2-bromopentane to hexan-2-one, producing the tertiary alcohol 4,5-dimethylnonan-4-ol.
Dehydration: The tertiary alcohol undergoes a dehydration reaction under phosphorus oxychloride in pyridine to yield isomers of the alkene 4,5-dimethylnon-4-ene.
Hydrogenation: Hydrogenation of the alkene over a 10% palladium on carbon catalyst produces the target product, this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethylnonane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, ketones, and carboxylic acids under specific conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For example, chlorination or bromination can occur in the presence of ultraviolet light or heat.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid can be used.
Substitution: Halogenation typically requires halogens like chlorine or bromine and a source of energy such as ultraviolet light.
Major Products Formed
Oxidation: Depending on the conditions, oxidation can yield alcohols, aldehydes, ketones, or carboxylic acids.
Substitution: Halogenation results in the formation of alkyl halides.
Applications De Recherche Scientifique
4,5-Dimethylnonane is primarily used in scientific research, particularly in the field of organic chemistry. Its applications include:
Synthesis Studies: It serves as a model compound for studying reaction mechanisms and pathways in organic synthesis.
Material Science: It can be used in the development of new materials and polymers.
Chemical Analysis: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Mécanisme D'action
As an alkane, 4,5-Dimethylnonane does not have a specific mechanism of action in biological systems. Its chemical behavior is primarily dictated by its saturated hydrocarbon structure, which makes it relatively inert under standard conditions. in the presence of strong reagents or catalysts, it can undergo various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonane: A straight-chain alkane with the formula C₉H₂₀.
2,2,4-Trimethylpentane:
4,4-Dimethyloctane: Another branched alkane with the formula C₁₀H₂₂.
Uniqueness
4,5-Dimethylnonane is unique due to the specific positioning of its methyl groups on the fourth and fifth carbon atoms of the nonane chain. This specific branching can influence its physical and chemical properties, such as boiling point, melting point, and reactivity, distinguishing it from other similar alkanes.
Propriétés
IUPAC Name |
4,5-dimethylnonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-5-7-9-11(4)10(3)8-6-2/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNGDDOTBYZAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938273 | |
| Record name | 4,5-Dimethylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17302-23-7 | |
| Record name | Nonane, 4,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dimethylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)





